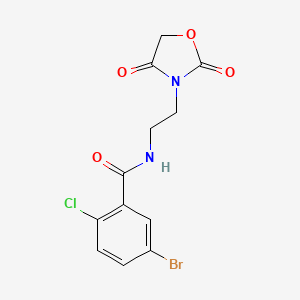

5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 5-bromo-2-chloro-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)benzamide involves multi-step reactions, starting from basic aromatic compounds and building up the desired structure through various chemical transformations. For instance, the synthesis of 3-benzyl(or p-tolyl)-5-methyl-2-(substituted benzothiazol-2′-ylimino)-4-thiazolidones required the preparation of substituted benzothiazol-2′-ylimino precursors followed by their incorporation into the thiazolidone framework . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was achieved by N1-arylation of 5-bromoindazole-3-carboxylic acid methylester with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide . These methods demonstrate the complexity and specificity of the synthetic routes required to obtain such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction, revealing two symmetry-independent molecules in the asymmetric unit and the presence of intramolecular C-H…N hydrogen bonds . The molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

The reactivity of these compounds is often explored in the context of their potential biological activities. For instance, the 4-chloro and 6-bromo analogues of the synthesized thiazolidones showed significant activity as CNS depressants, muscle relaxants, and anticonvulsants . The reactivity of the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was exploited to construct new heterocycles, which were evaluated for insecticidal activity . These studies highlight the importance of chemical reactions in the development of compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures and the intermolecular interactions they can form. For example, the antipyrine derivatives synthesized in one study were characterized by their solid-state structures, which were stabilized by a combination of hydrogen bonds and π-interactions . The crystal packing and the nature of these interactions were analyzed through Hirshfeld surface analysis and DFT calculations, providing insights into the stability and potential reactivity of the compounds . Understanding these properties is essential for the development of new drugs and materials.

Scientific Research Applications

Synthesis and Biological Activities

A study by Högberg et al. (1990) explored the synthesis of a series of 5-substituted benzamides, including derivatives similar to the queried compound, demonstrating their potent antidopaminergic properties which could be relevant in researching dopamine D-2 receptors in both labelled and unlabelled forms Högberg, T., Ström, P., Hall, H., & Ögren, S. (1990).

Parameshwarappa et al. (2008) reported the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which could have antimicrobial and pharmacological applications. The methodology and the compounds synthesized could offer a blueprint for the synthesis and potential applications of the queried compound Parameshwarappa, G., Basawaraj, R., & Sangapure, S.S. (2008).

Research by Saeed et al. (2020) on antipyrine derivatives, including compounds with bromo and chloro substituents, highlighted their intermolecular interactions, X-ray structure, Hirshfeld surface analysis, and DFT calculations, providing a comprehensive approach to understanding the structural and electronic properties of such compounds Saeed, A., Khurshid, A., Flörke, U., Echeverría, G., Piro, O., Gil, D.M., Rocha, M., Frontera, A., El‐Seedi, H., Mumtaz, A., & Erben, M. (2020).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrClN2O4/c13-7-1-2-9(14)8(5-7)11(18)15-3-4-16-10(17)6-20-12(16)19/h1-2,5H,3-4,6H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEIQAPFZYEGKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CCNC(=O)C2=C(C=CC(=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2525938.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2525939.png)

![2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2525944.png)